
2,2',3,3',6-Pentachlorobiphenyl
Overview
Description
2,2’,3,3’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls, which are synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications but were banned in the 1970s due to their persistence in the environment and harmful health effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,6-Pentachlorobiphenyl, involved the direct chlorination of biphenyl in large reactors. The process was optimized to produce mixtures with specific chlorine content, which were then separated and purified to obtain individual congeners .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of hydroxylated biphenyls.
Scientific Research Applications
2,2’,3,3’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. It is used in research to understand the behavior of polychlorinated biphenyls in the environment, their bioaccumulation, and their toxicological impacts. In biology and medicine, it is used to study its effects on the endocrine system and its potential role as an endocrine disruptor .
Mechanism of Action
The compound exerts its effects by interacting with cellular receptors and enzymes. It can inhibit the basal and circadian expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction affects various biological processes, including the regulation of the circadian clock .
Comparison with Similar Compounds
2,2’,3,3’,6-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which affects its chemical and biological properties. Similar compounds include:
2,2’,3,5’,6-Pentachlorobiphenyl: Known for its developmental neurotoxicant effects.
2,2’,3,3’,6,6’-Hexachlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution, affecting its stability and reactivity.
These compounds share similar environmental persistence and bioaccumulation properties but differ in their specific biological effects and chemical reactivity.
Q & A
Q. What are the most reliable analytical methods for identifying and quantifying 2,2',3,3',6-pentachlorobiphenyl in environmental or biological samples?
Level: Basic
Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with electron capture detection (ECD) is the gold standard for quantifying this compound. Isotope dilution techniques using deuterated analogs (e.g., 2,3,4,5,6-pentachlorobiphenyl-2',3',4',5',6'-d5) improve accuracy by correcting for matrix effects . Certified reference materials (CRMs), such as those with CAS 60233-25-2, are critical for calibration and method validation . For complex matrices like liver microsomes, cleanup steps using Florisil or silica gel columns are recommended to eliminate lipid interference .
Q. What are the primary metabolic pathways of this compound in mammalian systems, and how do they influence toxicity?
Level: Basic
Answer: this compound undergoes cytochrome P450-mediated oxidation, primarily forming para-hydroxylated metabolites. Human liver microsomes (HLMs) exhibit atropselectivity, favoring the metabolism of specific enantiomers. For example, CYP2B6 catalyzes the formation of 4-hydroxy metabolites, which may bind to cellular receptors like the ryanodine receptor (RyR), contributing to neurotoxicity . Phase II metabolism (e.g., glucuronidation) further modifies these metabolites, altering their excretion and bioaccumulation potential .
Q. How can researchers design experiments to resolve contradictions in reported enantioselective metabolism data across species?
Level: Advanced
Answer: Discrepancies arise due to interspecies differences in CYP enzyme expression. For example, rat CYP2B1 and human CYP2B6 show divergent enantioselectivity for hydroxylating this compound . To address this:
- Use in vitro models (e.g., recombinant CYP isoforms) to isolate enzyme-specific activity .
- Compare metabolic outcomes in liver microsomes from phenobarbital-induced vs. non-induced animals to assess CYP2B subfamily contributions .
- Employ chiral columns (e.g., Chirasil-Dex) for precise enantiomer separation in GC-MS analysis .
Q. What experimental strategies can reconcile conflicting data on in vitro vs. in vivo toxicity profiles of this compound metabolites?
Level: Advanced
Answer: Discrepancies often stem from differences in bioavailability and metabolic rates. Solutions include:
- Tissue slice cultures : Retain native cellular architecture, providing a bridge between isolated microsomes and whole-organism studies .
- Stable isotope tracing : Track metabolite distribution in organs (e.g., brain, liver) using deuterated standards .
- Knockout models : Use CYP2B6-null mice to isolate the role of specific enzymes in toxicity .
Q. How do structural features of this compound influence its environmental persistence and interaction with biomolecules?
Level: Advanced
Answer: The chlorine substitution pattern at positions 2,2',3,3',6 reduces steric hindrance, enabling:
- Lipophilic interactions : High log Kow (octanol-water coefficient) promotes bioaccumulation in adipose tissue .
- Planar conformation : Facilitates binding to aryl hydrocarbon receptor (AhR), triggering dioxin-like toxicity .
- Resistance to microbial degradation : The lack of adjacent unchlorinated carbons limits microbial dechlorination .
Q. What are the critical quality control measures for synthesizing and characterizing this compound metabolites in research?
Level: Advanced
Answer:
- Synthesis : Use Ullmann coupling with chlorinated benzene precursors, followed by purification via preparative HPLC .
- Characterization : Confirm structure via nuclear magnetic resonance (NMR) and high-resolution MS (HRMS). For example, 4-hydroxy metabolites show distinct MS/MS fragmentation patterns .
- Purity assessment : Validate >95% purity using differential scanning calorimetry (DSC) and chiral chromatography .
Q. How can computational modeling enhance understanding of this compound's metabolic and toxicological profiles?
Level: Advanced
Answer:
Properties
IUPAC Name |
1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUJLANSDKRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073536 | |
Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-60-2 | |
Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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